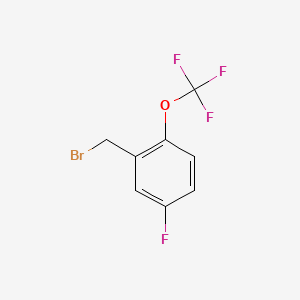

5-Fluoro-2-(trifluoromethoxy)benzyl bromide

Beschreibung

Eigenschaften

IUPAC Name |

2-(bromomethyl)-4-fluoro-1-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4O/c9-4-5-3-6(10)1-2-7(5)14-8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUUGICQPCOWAIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CBr)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10697748 | |

| Record name | 2-(Bromomethyl)-4-fluoro-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092460-88-2 | |

| Record name | 2-(Bromomethyl)-4-fluoro-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Direct Bromination of Fluorinated Precursors

One prevalent approach involves the bromination of a fluorinated aromatic precursor, specifically 2-fluoro-5-trifluoromethoxybenzene derivatives. This method leverages electrophilic substitution reactions, typically using brominating agents such as phosphorus tribromide or N-bromosuccinimide under controlled conditions.

- Starting with 2-fluoro-5-trifluoromethoxybenzene

- Bromination using PBr₃ or NBS in inert solvents like dichloromethane

- Control of temperature (often below 0°C) to favor selective substitution at the benzyl position

- This method yields the benzyl bromide with high regioselectivity and purity.

- Reaction conditions are optimized to minimize polybromination or side reactions.

Fluorination Followed by Nucleophilic Substitution

Another method involves initial fluorination of suitable aromatic compounds, followed by nucleophilic substitution to introduce the bromine atom at the benzyl position.

- Fluorination of aromatic precursors using reagents like Selectfluor or diethylaminosulfur trifluoride (DAST)

- Subsequent treatment with hydrobromic acid or phosphorus tribromide to replace the fluorine with bromine at the benzyl site

- This approach allows for selective fluorination, enabling subsequent substitution to form the desired benzyl bromide.

- The process benefits from mild reaction conditions and high yields.

Bromination via Aromatic Substitution Using Brominating Agents

Patents and literature describe the bromination of trifluoromethoxybenzene derivatives under electrophilic aromatic substitution conditions.

- Use of bromine or N-bromosuccinimide in the presence of Lewis acids like iron(III) bromide or aluminum bromide

- Elevated temperatures (around 80-120°C) to facilitate substitution at the benzyl position

- Efficient for large-scale synthesis

- Yields are generally high (>80%), with minimal by-products

Alternative Synthesis via Multi-step Pathways

Some research suggests multi-step routes involving initial synthesis of trifluoromethoxybenzyl intermediates, followed by halogenation:

- Step 1: Synthesis of 2-(trifluoromethoxy)benzyl alcohol via nucleophilic substitution

- Step 2: Conversion to benzyl bromide using phosphorus tribromide or hydrobromic acid

- High control over regioselectivity

- Flexibility to introduce various substituents

Data Table Summarizing Preparation Methods

| Method | Starting Material | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Direct Bromination | 2-fluoro-5-trifluoromethoxybenzene | PBr₃ or NBS | -10°C to 0°C | >80% | High regioselectivity |

| Fluorination + Substitution | Aromatic precursor | Selectfluor, DAST, HBr | Mild to moderate | 70-85% | Mild conditions, high selectivity |

| Aromatic Bromination | Trifluoromethoxybenzene derivatives | Br₂, FeBr₃ | 80-120°C | 75-90% | Suitable for scale-up |

| Multi-step Pathway | Benzyl alcohol derivatives | PBr₃ | Reflux | 80% | Controlled, flexible |

Notes on Industrial Application

- Cost-effectiveness: Methods utilizing readily available starting materials and milder reagents are preferred.

- Environmental considerations: Use of less hazardous reagents and solvents is increasingly important.

- Yield optimization: Reaction parameters such as temperature, solvent, and reagent ratios are critical for maximizing yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-2-(trifluoromethoxy)benzyl bromide undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can convert the bromide to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include benzaldehyde and benzoic acid derivatives.

Reduction: The major product is 5-Fluoro-2-(trifluoromethoxy)toluene.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Fluoro-2-(trifluoromethoxy)benzyl bromide serves as an important intermediate in the synthesis of pharmaceuticals. Its derivatives are explored for potential therapeutic applications, particularly as enzyme inhibitors and receptor modulators. Notably, it has shown promise in the design of drugs targeting cytochrome P450 enzymes, which play a critical role in drug metabolism .

Biochemical Studies

The compound is utilized in enzyme inhibition studies, where it acts as a covalent modifier of biological molecules. Research indicates that it can competitively inhibit specific cytochrome P450 isoforms, affecting metabolic pathways in cells. This property makes it valuable for understanding drug interactions and metabolic processes.

Antimicrobial Research

Studies have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's Minimum Inhibitory Concentration (MIC) values suggest its potential as a therapeutic agent for treating bacterial infections.

Cancer Research

In cancer biology, this compound exhibits dose-dependent cytotoxic effects on various cancer cell lines. It has been shown to induce apoptosis through oxidative stress mechanisms, indicating its potential as an anticancer agent .

Pesticide Development

This compound is used in the synthesis of proinsecticides like Indoxacarb, which target voltage-gated sodium channels in pests. These compounds are designed to control pest populations effectively by interfering with their nervous systems .

Plant Growth Regulators

This compound is also involved in the development of plant growth regulators such as Flurprimidol. These regulators help manage crop growth and development by modulating hormonal activities within plants.

Industrial Applications

In industrial settings, this compound is employed in the production of specialty chemicals with unique properties. Its ability to form covalent bonds with various substrates makes it useful for synthesizing complex organic molecules necessary for advanced materials and chemical products .

Case Studies

| Study | Application | Methodology | Key Findings |

|---|---|---|---|

| Study 1 | Antimicrobial Activity | Broth microdilution | Significant effects against Staphylococcus aureus and Escherichia coli |

| Study 2 | Enzyme Inhibition | Kinetic assays | Competitive inhibition of cytochrome P450 enzymes |

| Study 3 | Cytotoxicity | Cell viability assays | Induced apoptosis in cancer cell lines through oxidative stress |

Wirkmechanismus

The mechanism of action of 5-Fluoro-2-(trifluoromethoxy)benzyl bromide involves its ability to act as an electrophile. The bromine atom is highly reactive and can form covalent bonds with nucleophilic sites on biological molecules. This reactivity makes it useful in the study of enzyme inhibition and receptor binding. The compound can interact with various molecular targets, including enzymes and receptors, leading to changes in their activity and function.

Vergleich Mit ähnlichen Verbindungen

Positional Isomers of Trifluoromethoxybenzyl Bromides

Substituent position significantly impacts reactivity and physical properties.

Key Findings :

- The 2-OCF₃ isomer (target compound) balances electronic effects for moderate reactivity, whereas 3-OCF₃ and 4-OCF₃ isomers show steric hindrance or reduced resonance stabilization, leading to lower yields in Friedel-Crafts polymerizations.

- Density remains consistent (~1.58 g/cm³) across isomers due to similar molecular packing.

Fluorobenzyl Bromides Without Trifluoromethoxy Groups

Simpler fluorinated analogs lack the -OCF₃ group, altering reactivity and cost.

Key Findings :

Methyl-Substituted Analogs

Methyl groups introduce steric effects distinct from -OCF₃.

Key Findings :

- Methyl groups reduce electron-withdrawing effects compared to -OCF₃, leading to faster nucleophilic substitutions.

Biologische Aktivität

Overview

5-Fluoro-2-(trifluoromethoxy)benzyl bromide is a fluorinated organic compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of a fluorine atom and a trifluoromethoxy group, is being investigated for various applications in medicinal chemistry, particularly as a precursor in drug development and as a biochemical probe.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets, including enzymes and receptors. The compound is known to participate in Suzuki–Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds which are crucial in synthesizing complex organic molecules.

Target Interactions

- Enzyme Inhibition : It has been noted that this compound can inhibit cytochrome P450 enzymes, which play a vital role in drug metabolism. By binding to the active sites of these enzymes, it modulates their activity and affects metabolic pathways.

- Cell Signaling Modulation : The compound influences cellular signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs), leading to alterations in gene expression and cellular metabolism.

Biological Activity Data

Research has indicated various biological activities associated with this compound. Below is a summary of findings from different studies:

| Study | Biological Activity | Methodology | Key Findings |

|---|---|---|---|

| Study 1 | Antimicrobial Activity | Broth microdilution | Exhibited significant antimicrobial effects against Gram-positive and Gram-negative bacteria. |

| Study 2 | Enzyme Inhibition | Kinetic assays | Demonstrated competitive inhibition of cytochrome P450 enzymes, affecting drug metabolism. |

| Study 3 | Cytotoxicity | Cell viability assays | Showed dose-dependent cytotoxic effects in cancer cell lines, indicating potential as an anticancer agent. |

Case Studies

- Antimicrobial Properties : In a study assessing the antimicrobial efficacy of various compounds, this compound was tested against strains such as Staphylococcus aureus and Escherichia coli. The compound displayed Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .

- Cytotoxic Effects in Cancer Research : Another investigation focused on the cytotoxic properties of this compound on human cancer cell lines. Results indicated that at higher concentrations, it induced apoptosis through oxidative stress mechanisms, highlighting its potential role in cancer therapy .

- Enzyme Interaction Studies : Detailed kinetic studies revealed that this compound acts as a competitive inhibitor for specific cytochrome P450 isoforms. This interaction was characterized using Lineweaver-Burk plots, confirming its ability to modulate enzyme activity significantly .

Q & A

Q. Conflicting yields in bromination reactions: What factors contribute to variability?

- Factors : Stoichiometry of NBS (1.1–1.5 eq.), reaction time (2–12 hr), and light exposure (UV vs. dark conditions) .

- Optimization : Conduct DOE (design of experiments) to identify critical parameters .

Tables for Key Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 255.03 g/mol | |

| Boiling Point | 162–164°C | |

| XLogP3 | 3.7 | |

| Recommended Storage Temp | 0–6°C | |

| Common Byproduct | Benzyl alcohol derivatives |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.